molecular formula C10H17NO B13212859 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine

1-(Furan-2-yl)-3,3-dimethylbutan-1-amine

Cat. No.: B13212859
M. Wt: 167.25 g/mol
InChI Key: RLDZUHNGAWXJHL-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3,3-dimethylbutan-1-amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a butan-1-amine group with two methyl groups at the third carbon position. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with 3,3-dimethylbutan-1-amine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring, modifying its reactivity and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

1-(Furan-2-yl)-3,3-dimethylbutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating bacterial infections.

    Industry: Utilized in the production of agrochemicals, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)propan-1-amine: Similar structure but with a shorter carbon chain.

    1-(Furan-2-yl)ethan-1-amine: Even shorter carbon chain, leading to different reactivity and properties.

    1-(Furan-2-yl)methanamine: Simplest structure with only one carbon between the furan ring and the amine group.

Uniqueness

1-(Furan-2-yl)-3,3-dimethylbutan-1-amine is unique due to the presence of two methyl groups at the third carbon position, which can influence its steric and electronic properties. This structural feature may enhance its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(furan-2-yl)-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C10H17NO/c1-10(2,3)7-8(11)9-5-4-6-12-9/h4-6,8H,7,11H2,1-3H3

InChI Key

RLDZUHNGAWXJHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC=CO1)N

Origin of Product

United States

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